molecular formula C15H25N5 B11732109 4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11732109
M. Wt: 275.39 g/mol
InChI Key: UWWINCKJNWXBKF-UHFFFAOYSA-N
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Description

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated using an alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
    • 4-methyl-1H-pyrazole
    • 1-(2-methylpropyl)-1H-pyrazole
    • 1-(propan-2-yl)-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

4-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H25N5/c1-11(2)8-19-10-14(7-17-19)6-16-15-13(5)9-20(18-15)12(3)4/h7,9-12H,6,8H2,1-5H3,(H,16,18)

InChI Key

UWWINCKJNWXBKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)CC(C)C)C(C)C

Origin of Product

United States

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